molecular formula C7H7Cl2N B2384413 3-Chloro-2-(chloromethyl)-6-methylpyridine CAS No. 1256790-43-8

3-Chloro-2-(chloromethyl)-6-methylpyridine

Cat. No. B2384413
M. Wt: 176.04
InChI Key: AEUIZEWLIWITRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(chloromethyl)-6-methylpyridine (3C2CM6MP) is an aromatic compound that is widely used in the synthesis of other compounds, as well as in scientific research applications. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. This compound has a wide range of applications in the synthesis of compounds and in scientific research, due to its unique properties.

Mechanism Of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-6-methylpyridine is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, as it has been shown to inhibit the activity of various enzymes. It is also believed to interact with other molecules, such as proteins, to modulate their activity.

Biochemical And Physiological Effects

3-Chloro-2-(chloromethyl)-6-methylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on enzymes, as well as to interact with other molecules, such as proteins, to modulate their activity. It has also been shown to have a variety of effects on cells, such as cell growth, cell death, and cell differentiation.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Chloro-2-(chloromethyl)-6-methylpyridine in lab experiments include its low cost and availability, as well as its stability in solution. Additionally, the compound is soluble in a wide range of solvents, making it easy to use in experiments. The main limitation of using 3-Chloro-2-(chloromethyl)-6-methylpyridine in lab experiments is its lack of specificity, as it has been shown to interact with a variety of molecules and enzymes.

Future Directions

For the use of 3-Chloro-2-(chloromethyl)-6-methylpyridine include the development of new methods for the synthesis of the compound, as well as the development of new applications for the compound in the synthesis of drugs, agrochemicals, and other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research is needed to understand the effects of the compound on cells, as well as its potential therapeutic applications.

Synthesis Methods

3-Chloro-2-(chloromethyl)-6-methylpyridine can be synthesized from the reaction of 3-chloro-2-chloromethyl-6-methylpyridine and sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 70°C. The reaction is complete within 30 minutes.

Scientific Research Applications

3-Chloro-2-(chloromethyl)-6-methylpyridine is widely used in scientific research applications, such as in the synthesis of compounds and in the study of biochemical and physiological effects. It is used in the synthesis of drugs, agrochemicals, and other compounds. It is also used in the study of enzyme inhibition and enzyme kinetics, as well as in the study of molecular structure and interactions.

properties

IUPAC Name

3-chloro-2-(chloromethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUIZEWLIWITRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(chloromethyl)-6-methylpyridine

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